Gardenoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

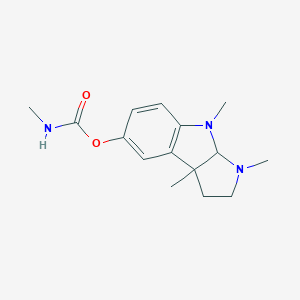

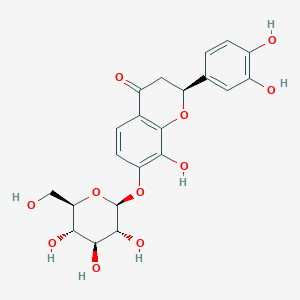

methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is an iridoid glycoside compound predominantly found in the fruits of Gardenia jasminoides Ellis, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .

Applications De Recherche Scientifique

methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Gardenoside, an iridoid glycoside, primarily targets hepatocytes . It is known for its hepatoprotective properties . It also interacts with inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and intracellular NFκB .

Mode of Action

This compound interacts with its targets to bring about a variety of changes. It has been shown to reduce the levels of inflammatory cytokines TNF-α, IL-1β, and IL-6, and inhibit the activation of NFκB . This suggests that this compound may exert its effects by modulating inflammatory responses.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the biosynthesis of iridoid glycosides, a class of secondary metabolites in plants . The iridoid synthase (ISY) enzyme plays a key role in this pathway, catalyzing the cyclization of the precursor 8-oxogeranial into nepetalactol . Furthermore, this compound has been shown to ameliorate inflammation and modulate barrier dysfunction via the activation of the AMPK pathway .

Pharmacokinetics

It is known that this compound is one of the major bioactive constituents of gardenia jasminoides, a traditional chinese medicine . The concentration of this compound in a plant can be influenced by factors such as the species, genotype, physiology, developmental stage, and environmental conditions during growth .

Result of Action

This compound has a protective effect on hepatocytes. It has been shown to significantly decrease steatosis (fat accumulation) in HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD), without causing cytotoxicity . It also reduces the generation of reactive oxygen species (ROS), and attenuates pyroptosis and apoptosis in NAFLD models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of secondary metabolites like this compound in plants can be affected by local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes . Additionally, certain microorganisms, such as Lactobacillus plantarum KFY02, can enhance the action of this compound in the intestinal regulation of constipated mice .

Analyse Biochimique

Biochemical Properties

Gardenoside interacts with several enzymes and proteins. Three iridoid synthases (GjISY, GjISY2, and GjISY4) from Gardenia jasminoides have been identified, which are involved in the biosynthesis of iridoid glycosides, including this compound . These enzymes reduce 8-oxogeranial to nepetalactol and its open forms (iridodials), contributing to the formation of the iridoid scaffold .

Cellular Effects

This compound has been found to have significant effects on hepatocytes, particularly in the context of NAFLD . It reduces lipid accumulation, increases cell viability, reduces reactive oxygen species (ROS) generation, and attenuates pyroptosis and apoptosis in NAFLD .

Molecular Mechanism

This compound exerts its effects at the molecular level through interactions with various biomolecules. It hinders caspase-1-mediated hepatocyte pyroptosis through the CTCF/DPP4 signaling pathway . The direct interaction between CTCF and DPP4 has been confirmed, and this compound’s therapeutic effects might be achieved through controlling the expression of the direct target of CTCF (DPP4) and several downstream molecules .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment effectively reduces lipid accumulation and attenuates pyroptosis and apoptosis in NAFLD in both in vitro and in vivo models .

Metabolic Pathways

This compound is involved in several metabolic pathways. The iridoid synthases GjISY, GjISY2, and GjISY4 play a crucial role in the biosynthesis of iridoid glycosides, including this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate can be synthesized through various chemical reactions involving the iridoid scaffold. One common method involves the reduction of 8-oxogeranial to nepetalactol and its open forms (iridodials) using iridoid synthase enzymes . The reaction conditions typically include a temperature range of 60°C to 300°C, depending on the specific substrate and desired product .

Industrial Production Methods: Industrial production of gardenoside often involves the extraction from Gardenia jasminoides fruits. Techniques such as high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC) are employed to separate and purify this compound from other iridoid compounds .

Analyse Des Réactions Chimiques

Types of Reactions: methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions involving gardenoside typically yield nepetalactol and iridodials.

Substitution: Substitution reactions can modify the glycoside moiety of this compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be employed under mild acidic or basic conditions to achieve substitution reactions.

Major Products:

Genipin: Formed through oxidation of this compound.

Nepetalactol and Iridodials: Products of reduction reactions involving this compound.

Comparaison Avec Des Composés Similaires

- Geniposide

- Shanzhiside

- Crocetin and its esters

Propriétés

Numéro CAS |

24512-62-7 |

|---|---|

Formule moléculaire |

C17H24O11 |

Poids moléculaire |

404.4 g/mol |

Nom IUPAC |

methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9?,10-,11?,12?,13?,15+,16?,17-/m1/s1 |

Clé InChI |

XJMPAUZQVRGFRE-ZESMJTLHSA-N |

SMILES |

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |

SMILES isomérique |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |

SMILES canonique |

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Synonymes |

gardenoside gardenoside, 1S(1alpha,4alplha,7beta,7alpha) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.